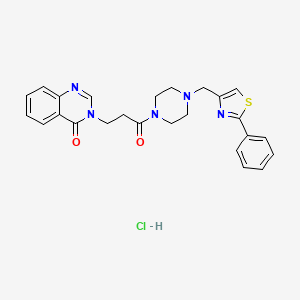
1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole” belongs to a class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
While specific synthesis methods for “1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole” were not found, similar compounds have been synthesized. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of three types of π-interactions (n→π*, lp···π, and π···π) between the -C(H)=O group and triazole rings .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole” were not found, similar compounds have been involved in various chemical reactions. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
科学的研究の応用
Synthesis of Heterocycles
1-(1H-1,2, 3-benzotriazol-1-yl)-3-chloroacetone, a three-carbon synthon, has been utilized for synthesizing various heterocycles such as benzothiazoles and pyrido[1,2-a]indoles. This method offers a general and efficient approach for heterocyclizations and benzannelations (Katritzky et al., 2000).
Preparation of Novel Compounds
Novel syntheses of compounds like hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved using benzotriazole derivatives. These compounds react with various reagents to produce a range of substituted hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines (Katritzky et al., 2000).
Anticancer Activity
Benzimidazole-based Zn(II) complexes, which include 1-((2-(pyridin-2-yl)-1-benzoimidazol-1-yl)methyl)-1H-benzotriazole, have demonstrated potential anticancer activity against human carcinoma cells. Studies on these complexes show significant cytotoxic properties and suggest mechanisms involving G0/G1 phase arrest of the cell cycle (Zhao et al., 2015).
Synthesis of Cobalt(II) Complexes
The reaction of Co(II) salts with 5-(1H-benzotriazol-1-ylmethyl)isophthalic acid under specific conditions yields various Co(II) complexes. These complexes have unique structures and properties, including their behavior in the polymerization of ethylene (Kuai et al., 2013).
Catalysis Applications
1-(Pyridin-2-yl)-1H-benzo[d][1,2,3]triazole, a bidentate ligand, has been used in various palladium-catalyzed coupling reactions. Its efficacy in facilitating reactions like Suzuki, Heck, Fujiwara–Moritani, and Sonogashira coupling demonstrates its versatility and robustness (Verma et al., 2013).
Corrosion Inhibition
Benzotriazole derivatives, including 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole, have been investigated for their potential as corrosion inhibitors. These compounds exhibit significant inhibition efficiency for metals like copper in acidic media, demonstrating their utility in corrosion prevention (Khaled et al., 2009).
Fluorescent Sensors
1-(Pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole and its copper(II) complex have been developed as fluorescent sensors. These complexes show promising applications in detecting substances like dopamine, indicating their potential in biochemical sensing (Khattar & Mathur, 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXXRGIQZAKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)
![7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2587893.png)
![(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2587894.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)
![6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)

![8,10-dichloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2587902.png)

![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)

